(6-Chloro-4-tosylquinolin-3-yl)(4-ethoxyphenyl)methanone
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, an efficient and regioselective O-alkylation of amides with a variety of electrophiles in the presence of silver nanoparticles has been described . The reaction of equimolar 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux condition leads to the formation of related compounds .Scientific Research Applications
Synthesis of Novel Compounds
The synthesis of new compounds often involves (6-Chloro-4-tosylquinolin-3-yl)(4-ethoxyphenyl)methanone or its derivatives as intermediates or key components. For instance, studies on the synthesis of PET agents for imaging in Parkinson's disease have utilized related chemical structures. The synthesis of the reference standard HG-10-102-01 and its precursor for PET imaging showcases the application of such quinoline derivatives in developing diagnostic tools for neurological conditions (Wang, Gao, Xu, & Zheng, 2017).
Natural Compound Isolation
Research on natural compounds has led to the isolation of new benzylisoquinoline alkaloids, highlighting the diversity and potential bioactivity of quinoline derivatives. These findings contribute to the understanding of the chemical basis of plant bioactivity and potential pharmacological applications (Pudjiastuti et al., 2010).
Photocyclization Studies
Photocyclization of aryl-substituted N-Acyl-α-dehydroalanine derivatives, including those with quinoline motifs, elucidates the effects of substituents on the efficiency and direction of photocyclization reactions. This research is crucial for understanding the photochemical properties of organic compounds and for developing photo-responsive materials (Sakurai, Maekawa, Kajiwara, Iseya, & Igarashi, 2003).
Catalysis and Reduction Reactions
Studies on the ruthenium-catalyzed reduction of nitroarenes and azaaromatic compounds, including quinoline derivatives, demonstrate the applicability of this compound in facilitating various chemical transformations. This research contributes to the development of efficient catalytic processes for the reduction of nitro compounds and the hydrogenation of heterocycles (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Crystal Structure Analysis
The crystal and molecular structure analysis of closely related compounds provides insights into the molecular arrangements and interactions that define their solid-state properties. Such studies are essential for the design of materials with specific physical and chemical characteristics (Lakshminarayana et al., 2009).
properties
IUPAC Name |
[6-chloro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4S/c1-3-31-19-9-6-17(7-10-19)24(28)22-15-27-23-13-8-18(26)14-21(23)25(22)32(29,30)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBOYOLWHUIXFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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